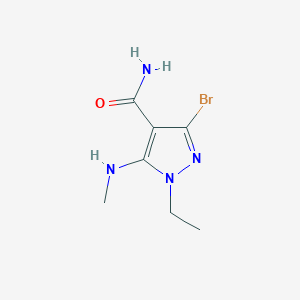

3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide

Description

3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide is a brominated pyrazole derivative characterized by a carboxamide group at position 4, an ethyl substituent at position 1, and a methylamino group at position 3. Bromine at position 3 introduces steric and electronic effects that influence reactivity and biological interactions.

Properties

Molecular Formula |

C7H11BrN4O |

|---|---|

Molecular Weight |

247.09 g/mol |

IUPAC Name |

3-bromo-1-ethyl-5-(methylamino)pyrazole-4-carboxamide |

InChI |

InChI=1S/C7H11BrN4O/c1-3-12-7(10-2)4(6(9)13)5(8)11-12/h10H,3H2,1-2H3,(H2,9,13) |

InChI Key |

CCAJJVHANCSPOA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=N1)Br)C(=O)N)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide typically involves the bromination of a pyrazole precursor followed by the introduction of the ethyl and methylamino groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent steps involve the alkylation and amination reactions under controlled conditions to ensure the desired substitution pattern on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted pyrazoles with different functional groups.

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of de-brominated pyrazoles.

Scientific Research Applications

3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is studied for its use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylamino group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues in Pyrazole Carboxamide/Carboximidamide Families

The compound shares structural motifs with pyrazole carboximidamide derivatives reported in , such as 5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (compound 10). Key differences include:

Brominated Pyrazole Derivatives

, and 8 describe brominated pyrazoles with distinct substitution patterns:

- Impact of Halogen Position : Bromine at position 3 (target) vs. 4 () alters dipole moments and steric hindrance, affecting binding to hydrophobic pockets.

- Functional Group Diversity : The target’s carboxamide enhances water solubility compared to the carboxylic acid in , which may favor membrane permeability but reduce bioavailability.

Biological Activity

3-Bromo-1-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article compiles various studies and findings regarding its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C7H10BrN3O

- Molecular Weight : 232.08 g/mol

- IUPAC Name : 3-bromo-N-ethyl-5-(methylamino)-1H-pyrazole-4-carboxamide

Synthesis Methods

The synthesis of this compound typically involves the bromination of ethyl pyrazole derivatives followed by amination and carboxylation processes. Various synthetic routes have been explored to enhance yield and purity, including methods utilizing different solvents and catalysts .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds containing the pyrazole scaffold have shown efficacy against various cancer cell lines. For instance:

- In vitro Studies : The compound exhibited significant antiproliferative effects against lung, breast, and colorectal cancer cell lines .

| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| MDA-MB-231 (Breast) | 10 | Doxorubicin | 0.5 |

| A549 (Lung) | 15 | Cisplatin | 2 |

| HCT116 (Colorectal) | 12 | 5-FU | 8 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models. The anti-inflammatory effects were comparable to standard anti-inflammatory drugs .

Monoamine Oxidase Inhibition

Some derivatives of pyrazole have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition suggests potential applications in treating mood disorders .

Case Studies and Research Findings

Several case studies have documented the biological activities of pyrazole derivatives:

- Study on Anti-cancer Activity : A series of pyrazole derivatives were synthesized and tested for their anticancer properties against various cell lines. The study found that modifications at the N-position significantly enhanced activity .

- Inflammation Model : In a carrageenan-induced edema model, a related pyrazole derivative demonstrated significant reduction in swelling, indicating its potential as an anti-inflammatory agent .

- Neuroprotection : Research indicated that certain pyrazole compounds could protect neuronal cells from oxidative stress, suggesting their utility in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.